![molecular formula C20H26N4O B2880638 2,5-dimethyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797330-76-7](/img/structure/B2880638.png)
2,5-dimethyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
2,5-dimethyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, also known as MDM2 inhibitor, is a promising compound in the field of cancer research. It is a small molecule that inhibits the activity of MDM2, a protein that plays a critical role in regulating the activity of the tumor suppressor protein p53.
Scientific Research Applications
Chemical Analysis Techniques
The compound's related substances, including pyrimidinamines and benzamides, have been analyzed using nonaqueous capillary electrophoresis, demonstrating its potential for quality control in pharmaceuticals. This method provides an effective way to separate and identify complex mixtures, highlighting the compound's relevance in analytical chemistry (Ye et al., 2012).
Synthesis of Heterocyclic Compounds
Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar compounds has shown significant anti-inflammatory and analgesic properties. These findings suggest potential applications in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antineoplastic Research
Compounds structurally related to 2,5-dimethyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, such as flumatinib, are under investigation for their antineoplastic properties, specifically in the treatment of chronic myelogenous leukemia. This indicates potential applications in cancer therapy and pharmacological development (Gong et al., 2010).
Antimicrobial and Antifungal Activities
Pyrimidine and oxazinone derivatives, synthesized from similar compounds, have demonstrated significant antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat bacterial and fungal infections (Hossan et al., 2012).
Antiproliferative Effects
Research into pyrido[1,2-a]pyrimidin-4-one derivatives structurally related to the compound has revealed promising antiproliferative effects against human cancer cell lines. These findings suggest potential applications in cancer research, particularly in the development of new anticancer drugs (Mallesha et al., 2012).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in the cellular processes .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity .
properties
IUPAC Name |
2,5-dimethyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-14-7-8-15(2)18(11-14)19(25)21-13-17-12-16(3)22-20(23-17)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVGQSTTXNPJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NC(=C2)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide |
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